4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
説明
4-(5-Chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a piperazine sulfonamide derivative characterized by a 5-chloro-2-methylphenyl substituent at the piperazine ring and a dimethyl sulfonamide group.
特性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-11-4-5-12(14)10-13(11)16-6-8-17(9-7-16)20(18,19)15(2)3/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSAMBDMXMALOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 5-chloro-2-methylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often in an organic solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediates and the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.
Major Products:
Oxidation: Formation of 5-chloro-2-methylbenzoic acid.
Reduction: Conversion to 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine.
Substitution: Introduction of azide or thiol groups at the chloromethyl position.
科学的研究の応用
Research indicates that 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
The compound has been studied for its antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it possesses notable efficacy, with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains.
Antiproliferative Effects
In vitro studies demonstrate that this compound exhibits antiproliferative activity against several cancer cell lines. The effectiveness is often measured using the GI50 metric, indicating the concentration required to inhibit cell growth by 50%. Related compounds in the same class have shown GI50 values as low as 38 nM, suggesting substantial potency against cancer cell proliferation .
Study on Antimicrobial Efficacy
A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that it was particularly effective against MRSA strains, showcasing a MIC significantly lower than many other tested compounds.
Evaluation of Antiproliferative Activity
Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. This suggests that structural modifications can lead to enhanced antiproliferative effects .
Summary of Biological Activities
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 4-(5-chloro-2-methylphenyl)-... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |
| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |
作用機序
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperazine ring provides structural rigidity. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Table 1: Key Structural Variations in Arylpiperazine Sulfonamides
| Compound Name | Aryl Substituent | Sulfonamide/Other Groups | Biological Target (if reported) | Reference |
|---|---|---|---|---|
| 4-(5-Chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide | 5-Chloro-2-methylphenyl | N,N-dimethyl sulfonamide | Not explicitly reported | |
| JHX-2 (4-(5-hydroxypyrimidin-2-yl)-N,N-dimethylpiperazine-1-sulfonamide) | 5-Hydroxypyrimidin-2-yl | N,N-dimethyl sulfonamide | Mitochondrial membrane potential (rhodamine-123 assay) | |
| 4-[2-(Hydroxymethyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide | 2-(Hydroxymethyl)pyrimidin-4-yl | N,N-dimethyl sulfonamide | Bioactive small molecule (exact target unspecified) | |
| PPZ1 (4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone) | 5-Chloro-2-methylphenyl | (3-fluorophenyl)methanone (no sulfonamide) | TRPC6, TRPC3, TRPC7 channels |
Key Observations:
- The 5-chloro-2-methylphenyl group is shared between the target compound and PPZ1, but PPZ1 lacks the sulfonamide group, instead featuring a ketone linker. PPZ1 activates TRPC6 channels but exhibits cross-reactivity with TRPC3/7, limiting its specificity .
- JHX-2 and the pyrimidinyl analogs replace the chloro-methylphenyl group with heteroaromatic systems, which may alter solubility and mitochondrial targeting .
Piperazine Sulfonamides with Varied Substituents
Table 2: Comparison of Piperazine Sulfonamide Derivatives
Key Observations:
- The quinoline-based analog () demonstrates the versatility of the sulfonamide core in accommodating bulky aromatic systems, though this may reduce blood-brain barrier penetration compared to the target compound.
Pharmacological and Physicochemical Properties
- TRPC Channel Modulation : PPZ1 and PPZ2, which share the 5-chloro-2-methylphenyl group, activate TRPC6 but lack selectivity. The sulfonamide group in the target compound may reduce off-target effects by modifying electronic properties .
- Mitochondrial Targeting : JHX-series compounds with pyrimidinyl substituents exhibit mitochondrial localization, suggesting that analogous substitutions in the target compound could redirect its biodistribution .
生物活性
4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a piperazine ring and a chloro-substituted aromatic moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways and its significant biological activity.
Mechanistic Insights
Research indicates that 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide exhibits several biological activities, including:
- Antimicrobial Properties: The sulfonamide group is known for its antibacterial effects, particularly against Gram-positive bacteria.
- Inhibition of Enzymatic Activity: Studies have shown that this compound can inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition is relevant for conditions like hyperpigmentation and melanoma .
Interaction Studies
Interaction studies reveal that 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide engages with various biological targets, enhancing its efficacy compared to other piperazine derivatives. The unique combination of the chloro-substituted aromatic ring and sulfonamide functional group allows for effective interactions with molecular targets, making it a promising candidate for further development in therapeutics.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide against several bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to interfere with bacterial folate synthesis pathways, similar to other sulfonamides.
Case Study 2: Tyrosinase Inhibition
In vitro assays assessed the inhibitory effects of the compound on tyrosinase activity using L-Tyrosine as a substrate. The results indicated that 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide exhibited a dose-dependent inhibition of tyrosinase, with an IC50 value comparable to established inhibitors. This suggests potential applications in treating conditions related to excessive melanin production .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N,N-dimethylpiperazine | Similar piperazine core without sulfonamide group | Limited antimicrobial activity |
| 4-Methyl-N,N-dimethylpiperazine | Variation of methyl substitution on the aromatic ring | Reduced interaction with biological targets |
| N-(2-Chloroethyl)-N,N-dimethylpiperazine | Different alkyl substituent on the piperazine ring | Varying efficacy in enzyme inhibition |
The specific combination of functional groups in 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide enhances its biological activity compared to these analogs.
Q & A
Q. What are the optimal synthetic routes for 4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide?
Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine core via nucleophilic substitution, using precursors like 1-(5-chloro-2-methylphenyl)piperazine.
- Step 2 : Sulfonylation with dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
- Step 3 : Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization .
Optimization Tips : - Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) to verify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine CH₂ at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~370) .
- X-ray Powder Diffraction (XRPD) : To assess crystallinity and polymorphic forms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
Methodological Answer :
- Substituent Variation : Compare analogs with modified aryl (e.g., 3,4-dichlorophenyl) or sulfonamide groups (e.g., N-cyclopropyl vs. N,N-dimethyl) to evaluate impacts on target binding .
- Biological Assays : Test analogs in enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s targets) or receptor-binding assays (e.g., dopamine D2/D3) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer :
- Orthogonal Assays : Validate activity using multiple methods (e.g., cell viability assays + enzymatic activity measurements) .
- Batch Reproducibility : Ensure consistent synthesis/purification protocols to exclude impurities affecting results .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., piperazine sulfonamides in PubChem) to identify trends .
Q. What strategies enhance pharmacokinetic properties for in vivo studies?
Methodological Answer :
- Solubility Optimization : Use salt forms (e.g., hydrochloride) or co-solvents (e.g., PEG-400) for improved bioavailability .
- Metabolic Stability : Assess liver microsome stability (e.g., rat/human S9 fractions) to identify metabolic hotspots (e.g., N-demethylation) .
- Blood-Brain Barrier (BBB) Penetration : LogP calculations (<3) and PAMPA-BBB assays to prioritize CNS-active candidates .
Q. How to design experiments for evaluating in vivo efficacy?
Methodological Answer :
- Animal Models : Use disease-specific models (e.g., scopolamine-induced memory impairment for cognitive enhancers) .
- Dosing Regimens : Administer via oral gavage (10–50 mg/kg) or IP injection, with plasma LC-MS/MS monitoring for pharmacokinetics .
- Toxicity Screening : Acute toxicity studies (OECD 423) and histopathology to establish safety margins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
